molecular formula C6H4Br2FNS B14763371 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine

Cat. No.: B14763371
M. Wt: 300.98 g/mol
InChI Key: PTSYWGCPUNVFBE-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FNS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like methylthiolating agents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(methylthio)pyridine
  • 2,6-Dibromo-3-fluoropyridine
  • 3-Fluoro-4-(methylthio)pyridine

Uniqueness

2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio groups on the pyridine ring.

Properties

Molecular Formula

C6H4Br2FNS

Molecular Weight

300.98 g/mol

IUPAC Name

2,6-dibromo-3-fluoro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H4Br2FNS/c1-11-3-2-4(7)10-6(8)5(3)9/h2H,1H3

InChI Key

PTSYWGCPUNVFBE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1F)Br)Br

Origin of Product

United States

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